molecular formula C8H6F3NO B12499989 6-Methyl-5-(trifluoromethyl)picolinaldehyde

6-Methyl-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B12499989
M. Wt: 189.13 g/mol
InChI Key: IUFZDHFZEXKHID-UHFFFAOYSA-N
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Description

6-Methyl-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C8H6F3NO It is a derivative of picolinaldehyde, where the methyl and trifluoromethyl groups are substituted at the 6th and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 6-methylpicolinaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-5-(trifluoromethyl)picolinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can form covalent bonds with nucleophilic sites in enzymes or receptors, thereby modulating their activity. The aldehyde group can also participate in Schiff base formation with amines, further influencing biological pathways .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)picolinaldehyde
  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
  • 6-Methylpicolinaldehyde

Comparison: 6-Methyl-5-(trifluoromethyl)picolinaldehyde is unique due to the presence of both the methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it more suitable for applications in medicinal chemistry and agrochemicals .

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

6-methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H6F3NO/c1-5-7(8(9,10)11)3-2-6(4-13)12-5/h2-4H,1H3

InChI Key

IUFZDHFZEXKHID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=O)C(F)(F)F

Origin of Product

United States

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